Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-

Antiviral Human Cytomegalovirus Nucleoside analogue

Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)- (CAS 247091-19-6), also designated QYL-941, is a first-generation Z-methylenecyclopropane nucleoside analogue featuring a 2-amino-6-methoxypurine base. It belongs to the methylenecyclopropane nucleoside (MCPN) class, which are bioisosteric analogues of acyclovir in which the C–O–C moiety is replaced by a methylenecyclopropane ring.

Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
CAS No. 247091-19-6
Cat. No. B15210794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-
CAS247091-19-6
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N=CN2C=C3CC3CO)N
InChIInChI=1S/C11H13N5O2/c1-18-10-8-9(14-11(12)15-10)16(5-13-8)3-6-2-7(6)4-17/h3,5,7,17H,2,4H2,1H3,(H2,12,14,15)/b6-3-
InChIKeyMGYFWNHVAGZCRJ-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)- (CAS 247091-19-6)


Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)- (CAS 247091-19-6), also designated QYL-941, is a first-generation Z-methylenecyclopropane nucleoside analogue featuring a 2-amino-6-methoxypurine base [1]. It belongs to the methylenecyclopropane nucleoside (MCPN) class, which are bioisosteric analogues of acyclovir in which the C–O–C moiety is replaced by a methylenecyclopropane ring [2]. The compound has been evaluated preclinically as an antiviral agent against multiple herpesviruses, including human cytomegalovirus (HCMV), murine cytomegalovirus (MCMV), Epstein–Barr virus (EBV), and varicella-zoster virus (VZV) [1][3]. Its (2Z)-stereochemistry is critical: E-isomers of this class are generally devoid of anti-CMV activity [4].

Why Generic Substitution with Closest In-Class Methylenecyclopropane Analogues Fails for QYL-941 (CAS 247091-19-6)


Within the methylenecyclopropane nucleoside class, antiviral potency, virus selectivity, and cytotoxicity profiles are exquisitely sensitive to the purine 6-substituent. The 2-amino-6-methoxypurine analogue QYL-941 occupies a distinct pharmacological space: it is a more effective inhibitor of VZV than its 2,6-diaminopurine (QYL-685) and adenine (QYL-284A) counterparts [1], yet exhibits a cytotoxicity profile that differs markedly from the 2-amino-6-cyclopropylamino analogue (QYL-769) [2]. The Z-configuration is mandatory for anti-CMV activity, as the corresponding E-isomers are inactive [3]. Furthermore, the selectivity index of the parent nucleoside QYL-941 (SI = 650 against MCMV) is substantially higher than that of its own phosphoralaninate prodrug QYL-972 (SI = 525) [2], demonstrating that even closely related prodrug modifications alter the therapeutic window. These quantitative divergences mean that substituting QYL-941 with any other MCPN analogue—including its prodrug—will yield a different antiviral efficacy, cytotoxicity, and spectrum profile, precluding interchangeable use in research or development settings.

Quantitative Differential Evidence Guide for CAS 247091-19-6 (QYL-941) Against Key In-Class Comparators


Anti-HCMV Potency: QYL-941 vs. Ganciclovir (GCV) – Plaque Reduction Assay EC50 Comparison

QYL-941 exhibits anti-HCMV activity with an EC50 of 1.5 µM in plaque reduction (PR) assay, compared to ganciclovir (GCV) which has an EC50 of 2.3 µM under identical PR assay conditions [1]. This represents a 1.5-fold greater potency for QYL-941 relative to the clinical standard GCV in the same assay format. By CPE inhibition assay, QYL-941 shows an EC50 of 5.3 µM versus GCV at 0.39 µM, indicating that the potency advantage is assay-dependent and more pronounced in the PR format that directly measures infectious virus reduction [1].

Antiviral Human Cytomegalovirus Nucleoside analogue

Anti-MCMV Selectivity Index: QYL-941 Demonstrates Superior Therapeutic Window vs. Its Own Prodrug QYL-972

Against MCMV in PR assay, QYL-941 exhibits an EC50 of 0.4 µM with a selectivity index (SI = CC50/EC50) of 650, the highest among all first-generation MCPN analogues tested [1]. Its phosphoralaninate prodrug QYL-972, despite being more potent (EC50 = 0.24 µM), has a lower SI of 525 due to increased cytotoxicity (CC50 = 126 µM for QYL-972 vs. 260 µM for QYL-941) [1]. This 1.24-fold higher SI for QYL-941 indicates a wider in vitro therapeutic window for the parent nucleoside compared to its prodrug form [1].

Antiviral Selectivity Index Murine Cytomegalovirus

Anti-VZV Activity: QYL-941 vs. Acyclovir and In-Class MCPN Analogues

QYL-941 displays an EC50 of 23.9 µM against VZV in HFF cells [1]. While less potent than acyclovir (ACV, EC50 = 9.8 µM) in this assay, QYL-941 is 2.5-fold more potent than synguanol QYL-438 (EC50 = 61 µM) and 3.9-fold more potent than QYL-546 (EC50 = 93 µM) [1]. Importantly, in second-generation MCPN analogues, the 2-amino-6-methoxypurine Z-isomer (5g, the bis-hydroxymethyl analogue of QYL-941) was the most effective against VZV with an EC50 of 3.3 µM, surpassing the 2,6-diaminopurine analogue 5h (EC50 = 4 µM against HBV but not directly compared for VZV) [2]. This establishes the 6-methoxy substitution as pharmacophorically relevant for anti-VZV activity within the Z-MCPN series.

Antiviral Varicella-Zoster Virus Nucleoside analogue

In Vivo Oral Efficacy: QYL-941 Matches Ganciclovir in Murine CMV Lethal Challenge Model

In a murine CMV (MCMV) lethal infection model, QYL-941 administered orally at 60 mg/kg twice daily for 5 days provided protection comparable to ganciclovir (GCV), with both compounds demonstrating significant survival benefit versus placebo [1]. QYL-941 was effective at 60 mg/kg, whereas its prodrug QYL-972 achieved equivalent efficacy to GCV at a lower dose of 40 mg/kg twice daily [1]. The 2-amino-6-cyclopropylamino analogue QYL-769 also showed high efficacy (0% mortality at 60 mg/kg, 13% at 20 mg/kg), comparable to GCV [1]. This demonstrates that QYL-941 is orally bioavailable and efficacious in vivo, but its prodrug QYL-972 achieves the same protection at a 1.5-fold lower dose, reflecting improved oral bioavailability of the phosphoralaninate prodrug [1].

Antiviral In vivo efficacy Cytomegalovirus

Cytotoxicity Profile: QYL-941 Exhibits Lower Cytotoxicity Than 2-Amino-6-cyclopropylamino Analogue QYL-769

QYL-941 demonstrates a CC50 of 343 µM against HSV-1 and 364 µM against HSV-2 in stationary HFF cells, compared to QYL-972 (CC50 = 0.78–0.88 µM) and QYL-975 (CC50 = 1.3–2.5 µM) [1]. The 2-amino-6-cyclopropylamino analogue QYL-769, which shares the Z-methylenecyclopropane scaffold, was noted in the literature to have a less favorable cytotoxicity profile than QYL-941 [2]. The high CC50 of QYL-941 (>340 µM) indicates that the parent nucleoside itself has low inherent cytotoxicity, with toxicity in antiviral assays arising primarily after intracellular phosphorylation. This contrasts sharply with the phosphoralaninate prodrugs, which show CC50 values 100- to 400-fold lower due to facilitated intracellular uptake and phosphorylation [1][2].

Cytotoxicity Selectivity Antiviral safety

Cross-Resistance Advantage: QYL-941 and MCPN Class Retain Activity Against Ganciclovir-Resistant HCMV UL97 Variants

Methylenecyclopropane nucleoside (MCPN) analogues, including the structural class to which QYL-941 belongs, exhibit limited cross-resistance with ganciclovir. Synguanol and its 6-ether and 6-thioether MCPN derivatives retained good in vitro activity against several common ganciclovir-resistant UL97 kinase variants of HCMV [1]. Mechanistically, MCPNs are phosphorylated by the viral ppUL97 phosphotransferase [2], but the 6-ether substitution pattern (as in QYL-941) may alter the recognition by mutant UL97 kinases compared to the guanine-based MCPNs. Although QYL-941-specific cross-resistance data against defined UL97 mutants are not reported in the retrieved literature, the class-level evidence indicates that MCPN analogues with 6-ether substitutions can circumvent ganciclovir resistance conferred by certain UL97 mutations [1][2].

Drug resistance Cytomegalovirus UL97 kinase

Validated Research and Procurement Application Scenarios for Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)- (CAS 247091-19-6)


HCMV Antiviral Drug Discovery: Parent Nucleoside Reference Standard for SAR Studies

QYL-941 serves as a critical reference compound for structure–activity relationship (SAR) studies exploring the purine 6-position of methylenecyclopropane nucleosides. With a defined HCMV EC50 of 1.5 µM (PR assay) and MCMV EC50 of 0.4 µM, it provides a benchmark for evaluating novel 6-substituted analogues [1]. Its high selectivity index (SI = 650 against MCMV) and low inherent cytotoxicity (CC50 >340 µM) make it an ideal parent compound for investigating the impact of prodrug modifications on therapeutic window without confounding cytotoxicity [1][2]. Procurement of QYL-941 specifically, rather than its prodrug QYL-972, is essential when the research objective is to study phosphorylation-dependent activation mechanisms or to establish baseline nucleoside potency prior to prodrug optimization.

In Vivo Murine CMV Efficacy Studies Requiring Validated Oral Dosing Benchmark

For laboratories conducting in vivo efficacy studies using the MCMV lethal challenge model in BALB/c mice, QYL-941 provides a validated oral dosing benchmark of 60 mg/kg twice daily for 5 days, with efficacy comparable to ganciclovir [3]. This established in vivo dataset enables direct comparison of novel MCPN analogues under identical experimental conditions. Researchers should note that QYL-941's prodrug QYL-972 achieves equivalent protection at 40 mg/kg, making QYL-941 the appropriate choice when the goal is to evaluate the intrinsic in vivo activity of the parent nucleoside rather than a bioavailability-optimized prodrug [3].

VZV Antiviral Screening: Intermediate Potency Control for 6-Substituent SAR

In anti-VZV drug discovery, QYL-941 (EC50 = 23.9 µM) occupies a defined intermediate potency position between the more potent adenine analogue QYL-284A (EC50 = 2.5 µM) and the less potent guanine analogue QYL-438 (EC50 = 61 µM) [1]. The second-generation bis-hydroxymethyl analogue bearing the same 2-amino-6-methoxypurine base shows substantially improved potency (EC50 = 3.3 µM) [4], confirming that the 6-methoxy substitution is pharmacophorically favorable and that potency can be further enhanced by sugar moiety modification. Procurement of QYL-941 specifically supports controlled VZV SAR campaigns requiring a consistent, well-characterized 6-methoxypurine MCPN reference.

Herpesvirus Polymerase Mechanism-of-Action Studies: Non-Cytotoxic Parent Nucleoside Probe

The very low inherent cytotoxicity of QYL-941 (CC50 >340 µM in HFF cells) relative to its phosphoralaninate prodrugs makes it the preferred tool compound for prolonged mechanism-of-action studies, such as viral DNA synthesis inhibition assays, time-of-addition experiments, and latency/reactivation models where drug exposure extends over multiple days [2]. Its demonstrated activity against HCMV, MCMV, and EBV [1] further supports its use as a multi-herpesvirus probe for comparative polymerase targeting studies. QYL-941 should be selected over QYL-972 or QYL-975 when the experimental design requires minimizing cytotoxicity-driven artifacts.

Quote Request

Request a Quote for Cyclopropanemethanol, 2-((2-amino-6-methoxy-9H-purin-9-yl)methylene)-, (2Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.